molecular formula C8H5Cl2FO2 B1446282 Methyl 2,3-dichloro-5-fluorobenzoate CAS No. 1807039-79-7

Methyl 2,3-dichloro-5-fluorobenzoate

Cat. No. B1446282
M. Wt: 223.02 g/mol
InChI Key: LOOZPCXZXVEWBX-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-5-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This compound is also known by its chemical formula C8H5Cl2FO2 and is commonly used as a building block for the synthesis of various drugs and biologically active molecules.

Scientific Research Applications

Methyl 2,3-dichloro-5-fluorobenzoate has been extensively studied for its potential applications in medicinal chemistry. This compound is a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. It has been reported that Methyl 2,3-dichloro-5-fluorobenzoate exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, Methyl 2,3-dichloro-5-fluorobenzoate has been reported to possess anti-viral activity against several viruses, including influenza A virus and human immunodeficiency virus (HIV).

Mechanism Of Action

The mechanism of action of Methyl 2,3-dichloro-5-fluorobenzoate is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For instance, Methyl 2,3-dichloro-5-fluorobenzoate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

Methyl 2,3-dichloro-5-fluorobenzoate has been shown to exhibit several biochemical and physiological effects. For instance, this compound has been found to induce apoptosis (cell death) in cancer cells by activating specific signaling pathways. Additionally, Methyl 2,3-dichloro-5-fluorobenzoate has been reported to modulate the expression of certain genes involved in the regulation of cell cycle progression and DNA repair. Moreover, this compound has been found to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

Methyl 2,3-dichloro-5-fluorobenzoate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis, which allows for the production of large quantities of the compound. Additionally, Methyl 2,3-dichloro-5-fluorobenzoate exhibits potent biological activity, which makes it an attractive candidate for drug discovery and development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Moreover, the mechanism of action of Methyl 2,3-dichloro-5-fluorobenzoate is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on Methyl 2,3-dichloro-5-fluorobenzoate. One of the main directions is the development of novel drugs based on this compound. Given its potent anti-cancer and anti-inflammatory activity, Methyl 2,3-dichloro-5-fluorobenzoate may serve as a lead compound for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the potential toxicity of Methyl 2,3-dichloro-5-fluorobenzoate needs to be further investigated to ensure its safety for use in humans.

properties

IUPAC Name

methyl 2,3-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZPCXZXVEWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichloro-5-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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